molecular formula C8H9Cl2NO B092960 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride CAS No. 16442-79-8

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride

Cat. No. B092960
CAS RN: 16442-79-8
M. Wt: 206.07 g/mol
InChI Key: FVHPEPDZZJAMAE-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride is a chemical compound that is closely related to the family of compounds that include chlorophenyl substituted dihydroquinazolinones and chlorophenyl amino acetates. Although the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical behavior and properties that could be extrapolated to 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride.

Synthesis Analysis

The synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, involves the reaction of (+)-alpha-amino(2-chlorophenyl)acetic acid with thionyl chloride in methanol. The process is sensitive to various parameters including the temperature of adding thionyl chloride, the molar ratio of reactants, the reaction temperature after the addition of thionyl chloride, and the reaction time. Optimizing these conditions led to a high yield of 98% for the related compound .

Molecular Structure Analysis

The molecular structure of isomeric chlorophenyl substituted dihydroquinazolinones has been determined using single crystal XRD. These compounds exhibit a broad spectrum of halogen-mediated weak interactions within their crystal structures. The presence of chloro substitutions on the phenyl rings contributes to these interactions, which include strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds. These interactions are crucial for the stability of the crystal packing .

Chemical Reactions Analysis

While the specific chemical reactions of 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride are not detailed in the provided papers, the studies on related compounds suggest that halogen interactions play a significant role in their reactivity. The presence of a chiral center in these molecules indicates that the weak interactions can lead to chiral self-discrimination or self-recognition, which could influence the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been studied through experimental methods such as FTIR spectrometry, as well as computational methods including DFT, MEP, NBO, and Hiresfeld surface analyses. These studies provide a comprehensive understanding of the spectral features and the effect of different weak interactions on the compounds' properties. The presence of chiral centers and the specific weak interactions observed in these compounds are likely to have a significant impact on their physical and chemical properties .

Scientific Research Applications

  • Forensic Toxicology

    • Application : The compound is used in the spectroscopic characterization and crystal structures of two cathinone derivatives .
    • Method : The characterization was performed by nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry in positive electron ionization mode, liquid chromatography–mass spectrometry in positive electrospray ionization mode and X-ray crystallography .
    • Results : The examined samples of these two compounds proved to be very pure for ethcathinone and mixed with very small quantities of other substances for 4-CEC by NMR spectroscopy and mass spectrometry .
  • Organic Chemistry

    • Application : A simple and efficient one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and CBr4 in moderate to good yields has been developed .
    • Method : This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants, and simultaneous construction of three different new bonds (C=N, C–C, and N-Br) in a single step .
    • Results : The protocol developed provides a simple and practical tool for the construction of diverse indole-containing heterocyclic frameworks, indicating its potential applications in medicinal and material chemistry .
  • Pharmaceutical Chemistry

    • Application : 2-Amino-1-(4-chlorophenyl)ethanol is a useful synthetic intermediate in the synthesis of capsaicin analogs which exhibit potential analgesic activity .
    • Method : This compound is used as a reagent in the synthesis of imidazolyl arylamides .
    • Results : The synthesized imidazolyl arylamides act as inhibitors of CYP24A1 .
  • Forensic Toxicology

    • Application : Comprehensive chemical characterization for two cathinone derivatives, N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride .
    • Method : Characterization was performed by nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry in positive electron ionization mode, liquid chromatography–mass spectrometry in positive electrospray ionization mode and X-ray crystallography .
    • Results : The examined samples of these two compounds proved to be very pure for ethcathinone and mixed with very small quantities of other substances for 4-CEC by NMR spectroscopy and mass spectrometry .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPEPDZZJAMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167760
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
Source EPA DSSTox
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Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride

CAS RN

16442-79-8
Record name Ethanone, 2-amino-1-(2-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16442-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016442798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
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